5-(3-(Hydroxymethyl)phenyl)indolin-2-one
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Overview
Description
5-(3-(Hydroxymethyl)phenyl)indolin-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
The synthesis of 5-(3-(Hydroxymethyl)phenyl)indolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(3-(Hydroxymethyl)phenyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the indolin-2-one moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and halogenated indole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha by suppressing the activation of signaling pathways such as Akt, MAPK, and NF-κB . This inhibition leads to reduced inflammation and potential therapeutic effects in inflammatory diseases.
Comparison with Similar Compounds
5-(3-(Hydroxymethyl)phenyl)indolin-2-one can be compared with other indole derivatives, such as:
3-(3-Hydroxyphenyl)indolin-2-one: This compound also exhibits anti-inflammatory activity but may have different potency and selectivity.
5-Fluoro-3-phenylindolin-2-one: Known for its antiviral properties, this compound differs in its fluorine substitution, which can affect its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H13NO2/c17-9-10-2-1-3-11(6-10)12-4-5-14-13(7-12)8-15(18)16-14/h1-7,17H,8-9H2,(H,16,18) |
InChI Key |
NSUWETXKQITDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CC=CC(=C3)CO)NC1=O |
Origin of Product |
United States |
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